5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is characterized by its unique structure, which includes an ethoxy group, two methyl groups, and a prop-2-yn-1-yl group attached to a pyrido[2,3-d]pyrimidine core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multi-step synthetic route. One common method involves the reaction of N-(prop-2-yn-1-yl)pyridin-2-amines with appropriate reagents under controlled conditions . The reaction typically proceeds through a series of steps, including cyclization and functional group modifications, to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form various cyclic derivatives, which may have different chemical and biological properties.
Scientific Research Applications
5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar compounds to 5-ethoxy-1,6-dimethyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione include other pyrido[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their biological activity and applications. Examples of similar compounds include:
- 5-diethoxymethyl-1,1-diethoxy-5-hydroxyundeca-3,6-diyn-2-one
- Imidazo[1,2-a]pyridines
- 1,2,3-triazole hybrids
Each of these compounds has unique features that make them suitable for specific applications, highlighting the versatility and importance of the pyrido[2,3-d]pyrimidine scaffold in scientific research.
Properties
IUPAC Name |
5-ethoxy-1,6-dimethyl-3-prop-2-ynylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-5-7-17-13(18)10-11(20-6-2)9(3)8-15-12(10)16(4)14(17)19/h1,8H,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWJCKHTDIWJGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC#C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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